molecular formula C8H6N2O2S B12367749 2-Sulfanylidene-3,5-dihydrobenzimidazole-5-carboxylic acid

2-Sulfanylidene-3,5-dihydrobenzimidazole-5-carboxylic acid

Cat. No.: B12367749
M. Wt: 194.21 g/mol
InChI Key: UJWQIXMRAIZWMB-UHFFFAOYSA-N
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Description

2-Sulfanylidene-3,5-dihydrobenzimidazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanylidene-3,5-dihydrobenzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by oxidation to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

2-Sulfanylidene-3,5-dihydrobenzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Sulfanylidene-3,5-dihydrobenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as tumor growth suppression .

Comparison with Similar Compounds

  • 2-Mercapto-5-benzimidazolesulfonic acid
  • 2-Thioxo-2,3-dihydro-1H-benzimidazole-5-sulfonate

Comparison: Compared to similar compounds, 2-Sulfanylidene-3,5-dihydrobenzimidazole-5-carboxylic acid is unique due to its specific sulfur and nitrogen arrangement, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and application development .

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

2-sulfanylidene-3,5-dihydrobenzimidazole-5-carboxylic acid

InChI

InChI=1S/C8H6N2O2S/c11-7(12)4-1-2-5-6(3-4)10-8(13)9-5/h1-4H,(H,10,13)(H,11,12)

InChI Key

UJWQIXMRAIZWMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=S)NC2=CC1C(=O)O

Origin of Product

United States

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